2-乙基-5-碘苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Ethyl-5-iodobenzoic acid is a derivative of 2-Iodobenzoic acid . It’s an organic compound that belongs to the family of benzoic acids, which are aromatic carboxylic acids where the carboxyl group is attached to a benzene ring .

Synthesis Analysis

The synthesis of 2-Iodobenzoic acid, a close relative of 2-Ethyl-5-iodobenzoic acid, is commonly performed in university organic chemistry labs . It can be synthesized by a Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by a reaction with iodide . Another synthetic method involves the reaction of chloro-5-iodo ethyl benzoate with sodium hydroxide and ethanol at 75-80°C .Molecular Structure Analysis

The molecular formula of 2-Iodobenzoic acid is C7H5IO2 . The structure includes a benzene ring with an iodine atom and a carboxyl group attached to it .Chemical Reactions Analysis

2-Iodobenzoic acid is used as a reactant in the synthesis of various organic compounds due to its reactivity towards nucleophiles, making it useful in substitution reactions . It’s also used as a precursor for the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess–Martin periodinane (DMP), both used as mild oxidants .Physical And Chemical Properties Analysis

2-Iodobenzoic acid is a white solid compound with a melting point of 160-162°C . It’s slightly soluble in water but readily dissolves in organic solvents like ethanol and acetone .科学研究应用

晶体结构分析

2-乙基-5-碘苯甲酸在Bondarenko和Adonin(2021年)的研究中被用于合成混配配体的双核Zn(II)配合物。这些配合物通过X射线晶体学分析,揭示了非共价I⋯I相互作用,展示了该化合物在促进金属-有机框架的结构研究中的作用(Bondarenko & Adonin, 2021)。

有机合成催化剂

Kawano和Togo(2008年)强调了碘芳烃衍生物在从酮中高效一锅法合成噁唑衍生物中的催化作用,这些衍生物与2-乙基-5-碘苯甲酸密切相关。这个过程展示了它作为催化剂在有机合成中的应用(Kawano & Togo, 2008)。

异香豆酸的合成

Subramanian等人(2005年)展示了该化合物在异香豆酸的合成中的关键作用,其中与结构类似的邻碘苯甲酸与末端炔烃反应生成3-取代异香豆酸。这个应用突显了它在合成复杂有机分子中的重要性(Subramanian et al., 2005)。

噁唑烯的合成

Jun(2011年)探讨了由3-碘苯甲酸衍生的乙基3-碘苯酸酯用于噁唑烯的合成。这一步骤涉及一系列反应,导致产生3-N-丙酰基-2-芳基-5-(3-碘苯基)-1,3,4-噁唑烯,突显了该化合物在合成杂环化合物中的实用性(Jun, 2011)。

碘代异苯并呋喃酮的分歧合成

Mancuso等人(2017年)展示了从2-炔基苯甲酸合成碘代异苯并呋喃酮和异色酮的分歧合成,包括类似于2-乙基-5-碘苯甲酸的衍生物。使用离子液体作为溶剂展示了该化合物在促进有机化合物的新型合成途径中的潜力(Mancuso et al., 2017)。

作用机制

Target of Action

It’s structurally similar compound, 2-iodosobenzoic acid (iba), has been used as a catalyst and reagent in various reactions . The targets of these reactions can be considered as the potential targets of 2-Ethyl-5-iodobenzoic acid.

Mode of Action

The structurally similar compound, 2-iodosobenzoic acid (iba), acts as a catalyst and reagent in various reactions, such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative c–h arylation, c–h hydroxylation, c-h oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation . It’s reasonable to assume that 2-Ethyl-5-iodobenzoic acid might have a similar mode of action.

Biochemical Pathways

Based on the reactions catalyzed by 2-iodosobenzoic acid (iba), it can be inferred that 2-ethyl-5-iodobenzoic acid might affect pathways related to the aforementioned reactions .

Result of Action

Given the reactions catalyzed by 2-iodosobenzoic acid (iba), it can be inferred that 2-ethyl-5-iodobenzoic acid might have similar effects .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

安全和危害

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and to use personal protective equipment .

未来方向

While specific future directions for 2-Ethyl-5-iodobenzoic acid are not mentioned in the sources, its close relative 2-Iodobenzoic acid is commonly used in organic chemistry labs and in the synthesis of various organic compounds . This suggests that it could have potential applications in the development of new synthetic methods and the production of new organic compounds.

生化分析

Biochemical Properties

2-Ethyl-5-iodobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The iodine atom in 2-Ethyl-5-iodobenzoic acid can facilitate halogen bonding, which can influence the binding affinity and specificity of the compound towards certain enzymes .

Cellular Effects

The effects of 2-Ethyl-5-iodobenzoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, 2-Ethyl-5-iodobenzoic acid can affect the activity of key metabolic enzymes, leading to alterations in cellular energy production and metabolic flux .

Molecular Mechanism

At the molecular level, 2-Ethyl-5-iodobenzoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, through halogen bonding and hydrophobic interactions. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, 2-Ethyl-5-iodobenzoic acid has been found to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethyl-5-iodobenzoic acid can change over time due to its stability and degradation. This compound is relatively stable under ambient conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that 2-Ethyl-5-iodobenzoic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Ethyl-5-iodobenzoic acid vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as reducing tumor growth in cancer models. At high doses, 2-Ethyl-5-iodobenzoic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

2-Ethyl-5-iodobenzoic acid is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes through oxidative reactions, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion. The interaction of 2-Ethyl-5-iodobenzoic acid with metabolic enzymes can also affect the levels of other metabolites and influence overall metabolic flux .

Transport and Distribution

Within cells and tissues, 2-Ethyl-5-iodobenzoic acid is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. For example, organic anion transporters can mediate the cellular uptake of 2-Ethyl-5-iodobenzoic acid, while binding proteins can influence its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of 2-Ethyl-5-iodobenzoic acid can affect its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, 2-Ethyl-5-iodobenzoic acid can interact with transcription factors and influence gene expression, while in the mitochondria, it can affect energy production and apoptosis .

属性

IUPAC Name |

2-ethyl-5-iodobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBBYPQZNVMIJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

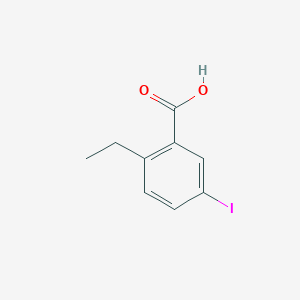

Molecular Formula |

C9H9IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)

![3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B1405844.png)

![7-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1405855.png)

![(1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1405859.png)